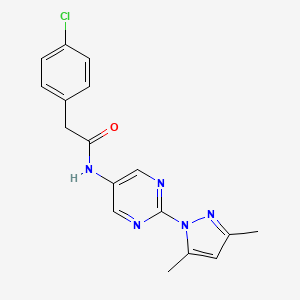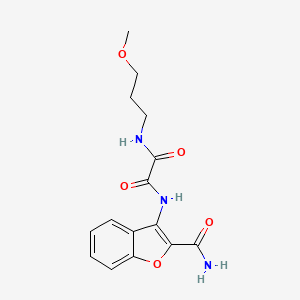![molecular formula C16H15N3O2S B2474335 N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide CAS No. 1020968-14-2](/img/structure/B2474335.png)
N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, forming a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Wissenschaftliche Forschungsanwendungen
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an antitumor agent.
Wirkmechanismus
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities, indicating that they likely impact multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines, including N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These results suggest that the compound has a broad range of molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target thiazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide can be compared with other thiazolo[4,5-b]pyridine derivatives:
Similar Compounds: Thiazolo[4,5-b]pyridine derivatives with different substituents on the thiazole or pyridine rings.
Uniqueness: The presence of the phenoxyacetamide group in this compound may confer unique pharmacological properties compared to other derivatives
This compound’s unique structure and potential pharmacological activities make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-11(2)17-15-14(10)22-16(19-15)18-13(20)9-21-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNQVYTHWABCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)
![1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2474260.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)
![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)
![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)
![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)
![methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)

